N-benzyl-6-hydrazinylnicotinamide
Overview
Description
N-benzyl-6-hydrazinylnicotinamide is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyridine ring, along with hydrazinyl and carboxamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-hydrazinylnicotinamide typically involves the reaction of 6-chloronicotinic acid with benzylamine, followed by hydrazinolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-hydrazinylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-benzyl-6-oxopyridine-3-carboxamide, while reduction could produce N-benzyl-6-aminopyridine-3-carboxamide.
Scientific Research Applications
N-benzyl-6-hydrazinylnicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-hydrazinylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group is particularly reactive and can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
6-hydrazinylpyridine-3-carboxamide: Lacks the benzyl group, which may affect its reactivity and biological activity.
N-benzyl-6-aminopyridine-3-carboxamide: Similar structure but with an amino group instead of a hydrazinyl group, leading to different chemical properties and applications.
Uniqueness
N-benzyl-6-hydrazinylnicotinamide is unique due to the presence of both the benzyl and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-6-hydrazinylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-17-12-7-6-11(9-15-12)13(18)16-8-10-4-2-1-3-5-10/h1-7,9H,8,14H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVHOEXUUAOBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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